molecular formula C7H3F3N2S B11760921 5-Trifluoromethylsulfanyl-nicotinonitrile

5-Trifluoromethylsulfanyl-nicotinonitrile

Katalognummer: B11760921
Molekulargewicht: 204.17 g/mol
InChI-Schlüssel: KVTYOYSMIKSKNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Trifluoromethylsulfanyl-nicotinonitrile is a chemical compound that belongs to the class of nicotinonitrile derivatives It features a trifluoromethylsulfanyl group attached to the nicotinonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trifluoromethylsulfanyl-nicotinonitrile can be achieved through a multi-step process. One common method involves the reaction of 5-bromo-nicotinonitrile with trifluoromethylthiolating agents. The reaction typically requires the presence of a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process can be optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Trifluoromethylsulfanyl-nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.

    Reduction: 5-Trifluoromethylsulfanyl-aminomethylpyridine.

    Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Trifluoromethylsulfanyl-nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-Trifluoromethylsulfanyl-nicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and binding affinity, making it a potent inhibitor or modulator of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Trifluoromethyl-nicotinonitrile
  • 2,6-Difluoronicotinonitrile
  • 5-Trifluoromethylthio-2-pyridone

Uniqueness

5-Trifluoromethylsulfanyl-nicotinonitrile is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it a valuable scaffold for the development of new bioactive molecules and advanced materials.

Eigenschaften

Molekularformel

C7H3F3N2S

Molekulargewicht

204.17 g/mol

IUPAC-Name

5-(trifluoromethylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-1-5(2-11)3-12-4-6/h1,3-4H

InChI-Schlüssel

KVTYOYSMIKSKNU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC=C1SC(F)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.